

Physicochemical Properties of Deuterated Niacin: An In-depth Technical Guide

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Compound of Interest

Compound Name: Niacin-d4

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Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of deuterated niacin (specifically, **niacin-d4**), drawing comparisons with its non-deuterated counterpart. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a critical strategy in drug development to modulate pharmacokinetic and metabolic profiles. Understanding the fundamental physicochemical changes induced by deuteration is paramount for the successful application of this strategy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated metabolic and analytical pathways to serve as a vital resource for researchers in the pharmaceutical and life sciences.

Introduction

Niacin (nicotinic acid or vitamin B3) is an essential human nutrient and a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are fundamental to numerous metabolic and cellular signaling pathways.[1] The strategic incorporation of deuterium into the niacin molecule, creating deuterated niacin (e.g., **niacin-d4**), offers a promising avenue for altering its metabolic fate, potentially enhancing its therapeutic efficacy and safety profile.[2] This guide explores the core physicochemical properties of deuterated niacin, providing a comparative analysis with standard niacin.

Comparative Physicochemical Data

The introduction of deuterium can subtly alter the physicochemical properties of a molecule due to the kinetic isotope effect and differences in bond strength and length between C-H and C-D bonds. The following tables summarize the available quantitative data for niacin and its deuterated form, **niacin-d4**.

Table 1: General Physicochemical Properties

Property	Niacin (Nicotinic Acid)	Niacin-d4	Reference(s)
Chemical Formula	C ₆ H ₅ NO ₂	C ₆ HD ₄ NO ₂	[3],[4]
Molecular Weight	123.11 g/mol	127.14 g/mol	[3],[4]
CAS Number	59-67-6	66148-15-0	[3],[4]
Appearance	White crystalline powder	White solid	[3],[5]
Melting Point	236-239 °C	236-239 °C	[3]

Table 2: Solubility and Partitioning Properties

Property	Niacin (Nicotinic Acid)	Niacin-d4	Reference(s)
Solubility in Water	18 g/L	Data not available	[6]
Solubility in DMSO	Data not available	60 mg/mL (471.96 mM)	[5]
pKa	2.0, 4.85	Data not available	[6]
LogP	0.219	Data not available	[6]

*Note: Specific experimental data for the pKa and LogP of **niacin-d4** are not readily available in the public domain. However, it is established that deuteration can lead to slight changes in

these values. For instance, the O-D bond is generally considered stronger than the O-H bond, which can result in a slightly different pKa for deuterated compounds.[7]

Key Signaling and Metabolic Pathways

Niacin is a central molecule in cellular metabolism, primarily through its conversion to NAD⁺ and NADP⁺. These coenzymes are critical for a vast array of biological processes.

Niacin Metabolism and NAD⁺ Synthesis

Niacin is converted to NAD⁺ through the Preiss-Handler pathway. This pathway is a critical route for salvaging niacin and converting it into the metabolically active coenzyme.

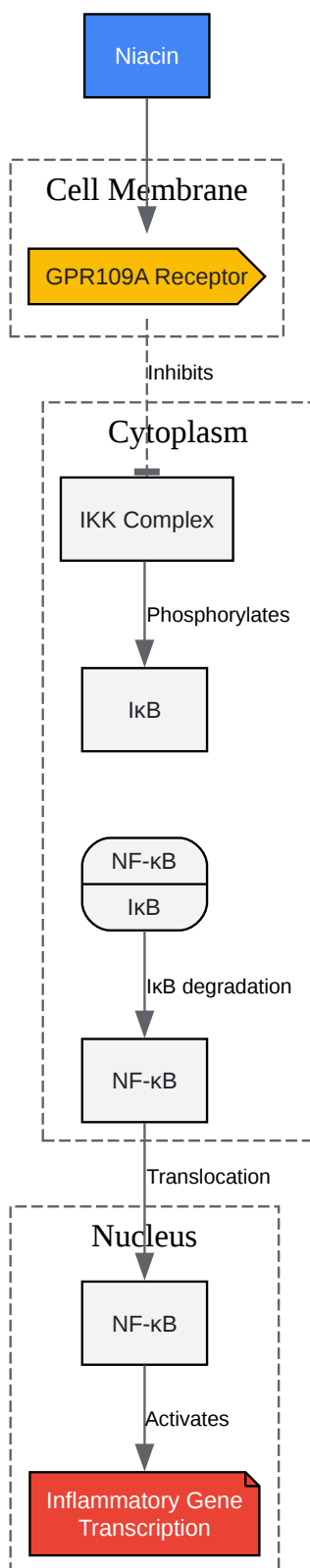


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Figure 1: Simplified Niacin Metabolism to NAD⁺ and NADP⁺.

Niacin's Role in NF-κB Signaling

Recent studies have indicated that niacin can inhibit vascular inflammation by downregulating the nuclear factor-kappa B (NF-κB) signaling pathway.[8] This anti-inflammatory property is of significant interest in the context of cardiovascular disease.



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Figure 2: Niacin's inhibitory effect on the NF-κB signaling pathway.

Experimental Protocols

Accurate determination of the physicochemical properties of deuterated niacin is crucial for its development as a therapeutic agent. Below are detailed methodologies for key experiments.

Determination of Niacin and its Metabolites by LC-MS/MS

This protocol is adapted from established methods for the quantification of niacin and its metabolites in biological matrices and can be applied to deuterated analogs.[\[9\]](#)[\[10\]](#)

Objective: To quantify the concentration of niacin (or deuterated niacin) and its primary metabolites in plasma.

Materials:

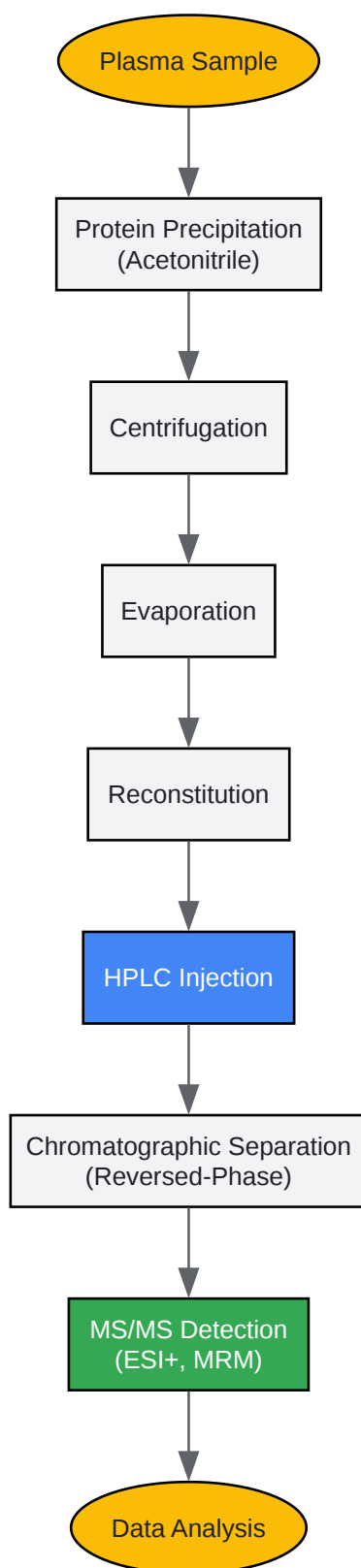
- **Instrumentation:** High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
- **Columns:** Reversed-phase C8 or C18 column (e.g., Zorbax 300SB-C8, 250 mm × 4.6 mm, 5 µm).[\[10\]](#)
- **Reagents:** Acetonitrile (ACN), methanol (MeOH), formic acid, ammonium acetate, ultrapure water.
- **Samples:** Plasma samples, standard solutions of niacin and its metabolites, deuterated internal standards.

Procedure:

- **Sample Preparation (Protein Precipitation):**
 1. To 200 µL of plasma, add 500 µL of acetonitrile containing the internal standard.[\[9\]](#)
 2. Vortex the mixture for 1 minute to precipitate proteins.
 3. Centrifuge at 10,000 x g for 10 minutes.

4. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 5. Reconstitute the residue in 100 μ L of the mobile phase.
- Chromatographic Conditions:
 - Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% formic acid (e.g., 5:95, v/v).[\[9\]](#)
 - Flow Rate: 0.5 - 1.0 mL/min.
 - Injection Volume: 10-40 μ L.[\[10\]](#)
 - Column Temperature: 25-30 $^{\circ}$ C.
 - Mass Spectrometric Detection:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Niacin: m/z 124.1 \rightarrow 80.1[\[9\]](#)
 - **Niacin-d4**: The specific transition would need to be optimized but would be based on the increased mass (e.g., m/z 128.1 \rightarrow [fragment]).

Workflow Diagram:



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Figure 3: Experimental workflow for LC-MS/MS analysis of niacin.

Synthesis of Deuterated Niacin

The synthesis of deuterated niacin can be achieved through various methods, including H-D exchange reactions. A general approach is described in the literature for deuterating methyl groups on nicotinic acid derivatives.^[11] A more general method for preparing deuterated compounds involves the use of a deuterium source like heavy water (D₂O) in the presence of a catalyst.^[12]

General Procedure (Conceptual):

- Dissolve the non-deuterated niacin precursor (e.g., 3-methylpyridine for subsequent oxidation) in a suitable solvent system containing a deuterium source (e.g., D₂O).
- Introduce a catalyst to facilitate the H-D exchange at specific positions on the pyridine ring.
- The reaction is typically carried out under controlled temperature and pressure.
- Following the deuteration step, the intermediate is purified.
- The deuterated intermediate is then subjected to further chemical modification (e.g., oxidation of the methyl group) to yield the final deuterated niacin product.
- Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of deuterated niacin. While some quantitative data, particularly for pK_a and LogP of **niacin-d₄**, remain to be experimentally determined and published, the provided information on molecular weight, solubility, and metabolic pathways offers a strong basis for further research and development. The detailed experimental protocols serve as a practical resource for scientists working on the analysis and synthesis of deuterated niacin. The visualization of key pathways aims to facilitate a deeper understanding of the biological context in which deuterated niacin will function. As the field of deuterated drugs continues to expand, a thorough characterization of these fundamental properties will be indispensable for the rational design of novel therapeutics.

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